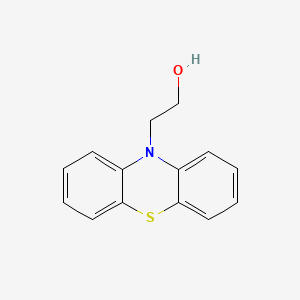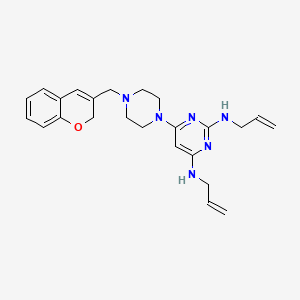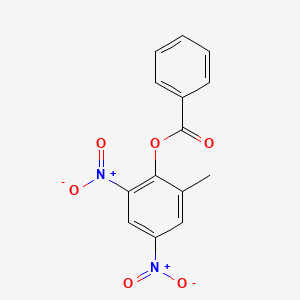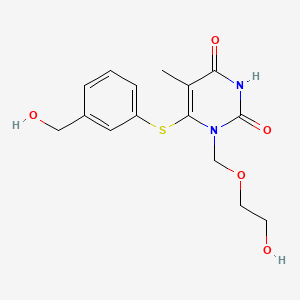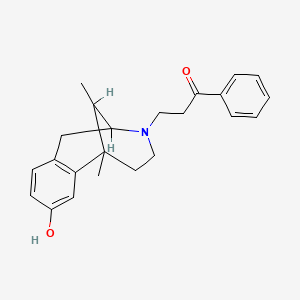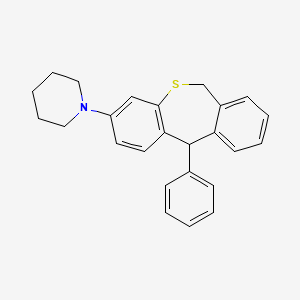
11-Phenyl-3-piperidino-6,11-dihydrodibenzo(b,e)thiepin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 11-Phenyl-3-piperidino-6,11-dihydrodibenzo(b,e)thiepin typically involves the reaction of 11-chloro-11-phenyl-6,11-dihydrodibenzo[b,e]thiepin with piperidine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
11-Phenyl-3-piperidino-6,11-dihydrodibenzo(b,e)thiepin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperidino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
11-Phenyl-3-piperidino-6,11-dihydrodibenzo(b,e)thiepin has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials and chemical products due to its unique chemical properties.
作用機序
The mechanism of action of 11-Phenyl-3-piperidino-6,11-dihydrodibenzo(b,e)thiepin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but its structure suggests potential interactions with various biological molecules .
類似化合物との比較
11-Phenyl-3-piperidino-6,11-dihydrodibenzo(b,e)thiepin can be compared with other similar compounds, such as:
- 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
- 11-chloro-11-phenyl-6,11-dihydrodibenzo[b,e]thiepin
These compounds share a similar dibenzo[b,e]thiepin core structure but differ in their substituents, which can significantly impact their chemical properties and applications
特性
CAS番号 |
84964-34-1 |
|---|---|
分子式 |
C25H25NS |
分子量 |
371.5 g/mol |
IUPAC名 |
1-(11-phenyl-6,11-dihydrobenzo[c][1]benzothiepin-3-yl)piperidine |
InChI |
InChI=1S/C25H25NS/c1-3-9-19(10-4-1)25-22-12-6-5-11-20(22)18-27-24-17-21(13-14-23(24)25)26-15-7-2-8-16-26/h1,3-6,9-14,17,25H,2,7-8,15-16,18H2 |
InChIキー |
JSVNAZQDAVBXML-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)C(C4=CC=CC=C4CS3)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


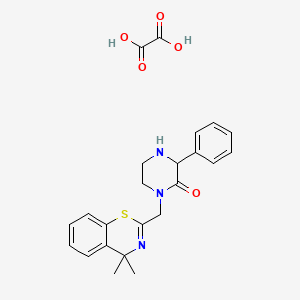
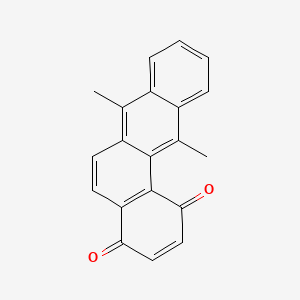

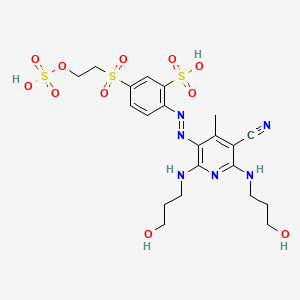
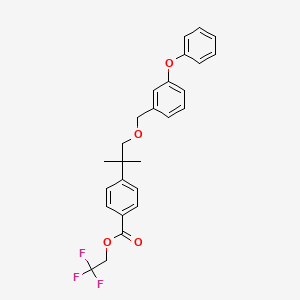

![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)

